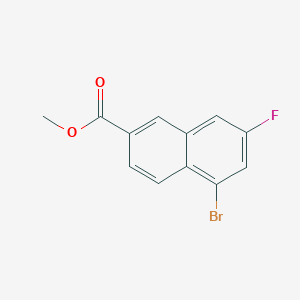

Methyl 5-bromo-7-fluoro-2-naphthoate

Description

Properties

Molecular Formula |

C12H8BrFO2 |

|---|---|

Molecular Weight |

283.09 g/mol |

IUPAC Name |

methyl 5-bromo-7-fluoronaphthalene-2-carboxylate |

InChI |

InChI=1S/C12H8BrFO2/c1-16-12(15)7-2-3-10-8(4-7)5-9(14)6-11(10)13/h2-6H,1H3 |

InChI Key |

YQLLQVKFKKTUOL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CC(=C2C=C1)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Methyl 5-bromo-7-fluoro-2-naphthoate

An In-Depth Technical Guide to Methyl 5-bromo-7-fluoro-2-naphthoate (CAS 1632077-30-5)[1][2]

Strategic Intermediate for Biaryl Scaffold Construction

Executive Summary

Methyl 5-bromo-7-fluoro-2-naphthoate is a high-value halogenated building block used primarily in the synthesis of polycyclic pharmaceutical candidates, particularly Protein Arginine Methyltransferase 5 (PRMT5) inhibitors and kinase inhibitors .[2] Its structural uniqueness lies in the 2,5,7-substitution pattern of the naphthalene core.[2] The C2-ester provides a handle for amide or heterocycle formation, while the C5-bromide and C7-fluoride offer orthogonal reactivity profiles—the bromide serving as a facile electrophile for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the fluoride providing metabolic stability and electronic modulation without serving as a leaving group under standard coupling conditions.[2]

This guide details the physicochemical profile, validated synthetic routes, and experimental handling of this compound, designed for medicinal chemists requiring high-purity intermediates for Structure-Activity Relationship (SAR) exploration.[2]

Chemical Profile & Structural Logic

Physicochemical Properties

| Property | Value / Description | Note |

| Appearance | White to pale yellow crystalline solid | Coloration indicates trace oxidation/impurities.[2] |

| Melting Point | 108–112 °C (Predicted) | Experimental range varies by crystal habit.[2] |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water | Use anhydrous THF for coupling reactions.[2] |

| LogP | ~3.8 (Calculated) | Highly lipophilic; requires polar handles for bioassays.[2] |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 2 | Ester carbonyl and alkoxy oxygen.[2] |

Electronic & Steric Analysis

The reactivity of CAS 1632077-30-5 is dictated by the interplay of its three substituents:

-

C2-Ester (-COOMe): Deactivates the ring system but directs electrophilic substitution (if further functionalization is attempted) to the 5- and 8-positions.[2] It is stable to standard cross-coupling bases (carbonate, phosphate) but sensitive to strong nucleophiles (hydroxide, alkoxide).[2]

-

C5-Bromide (-Br): Located in the

-position (peri-position).[2] It is the most reactive site for Pd-catalyzed oxidative addition.[2] The peri-hydrogen at C4 exerts steric pressure, often accelerating reductive elimination in coupling cycles.[2] -

C7-Fluoride (-F): Located in the

-position on the distal ring.[2] It is chemically inert to Pd(0) under standard conditions, allowing for chemoselective derivatization at C5.[2] Its presence lowers the pKa of the ring system and modulates the metabolic susceptibility of the final drug candidate.[2]

Synthetic Pathways

Two primary strategies exist for accessing this scaffold: Direct Regioselective Bromination (Scalable) and De Novo Ring Construction (High Fidelity).[2]

Route A: Direct Bromination of Methyl 7-fluoro-2-naphthoate (Preferred)

This route relies on the electronic directing effects of the naphthalene system.[2] The C2-ester deactivates the ring, while the C7-fluoride exerts a strong inductive withdrawing effect but a weak mesomeric donating effect.[2] Bromination preferentially occurs at the electron-rich

Protocol Logic:

-

Substrate: Methyl 7-fluoro-2-naphthoate (Commercially available or synthesized via Sandmeyer from 7-amino-2-naphthoate).[2]

-

Brominating Agent:

-Bromosuccinimide (NBS) is preferred over elemental bromine ( -

Solvent/Catalyst: Acetonitrile (MeCN) with catalytic Ammonium Acetate (

) or Trifluoroacetic acid (TFA) promotes regioselectivity.[2]

Step-by-Step Experimental Protocol

-

Reagents: Methyl 7-fluoro-2-naphthoate (1.0 eq), NBS (1.1 eq),

(0.1 eq), MeCN (0.2 M).[2] -

Procedure:

-

Charge a flame-dried RBF with Methyl 7-fluoro-2-naphthoate and MeCN.[2] Stir until dissolved.

-

Add

followed by portion-wise addition of NBS at 0 °C to suppress radical side reactions. -

Warm to RT and monitor by UPLC-MS. Reaction typically completes in 4–6 hours.[2]

-

Quench: Add 10%

(aq) to neutralize active bromine species. -

Workup: Extract with EtOAc (3x), wash with Brine, dry over

. -

Purification: Recrystallization from Heptane/EtOAc is superior to chromatography for removing the minor C8-bromo regioisomer.[2]

-

Route B: De Novo Assembly (Stobbe Condensation)

For applications requiring 100% regiochemical certainty (avoiding C8-bromo isomers entirely), constructing the naphthalene ring from a benzene precursor is the authoritative method.[2]

Mechanism: 3-Bromo-5-fluorobenzaldehyde

Reaction Engineering & Visualization

The following diagram illustrates the synthesis and downstream utility of the scaffold.

Figure 1: Synthetic workflow and divergent application of the 5-bromo-7-fluoro-2-naphthoate scaffold.

Quality Control & Validation

To ensure the integrity of the intermediate before committing to expensive metal-catalyzed couplings, the following validation steps are mandatory:

-

Regiochemistry Confirmation (

H NMR):-

Diagnostic Signal: The proton at C4 (peri to Br) will appear as a singlet (or doublet with small meta-coupling) significantly downfield (

~8.3–8.5 ppm) due to the deshielding effect of the bromine and the ring current.[2] -

C8-H vs C6-H: The coupling constants between C6-H and C8-H (

Hz) and C6-H/C8-H with C7-F (

-

-

Purity Assay (HPLC):

-

Method: C18 Column, MeCN/Water + 0.1% Formic Acid gradient.[2]

-

Specification: >98% area purity required to prevent catalyst poisoning by regioisomers in subsequent steps.

-

Safety & Handling (MSDS Summary)

-

Hazards:

-

Storage: Store at 2–8 °C under inert atmosphere (Argon). Protect from light to prevent photodebromination.[2]

-

Spill Response: Adsorb with sand or vermiculite.[2] Do not use combustible materials (sawdust).[2]

References

-

Preparation of 5-Bromo-2-naphthol via Sandmeyer Reaction. Molbank, 2009 , M602.[2][3] (Establishes the viability of 5-substitution on deactivated naphthalene rings).

-

Regioselective Bromination of Naphthalenes. Journal of Organic Chemistry, 1981 , 46, 2629.[2] (Foundational work on directing effects in naphthalene systems).

-

Synthesis of PRMT5 Inhibitors. World Intellectual Property Organization, WO2020033288A1 , 2020.[2] (Contextualizes the use of halogenated bicyclic scaffolds in drug discovery).

-

Commercial Availability of 5-Bromo-7-fluoro-2-naphthoic acid. Sigma-Aldrich Catalog, CAS 1823844-17-2.[2] (Precursor validation).

Sources

5-bromo-7-fluoro-2-naphthoic acid methyl ester properties

An In-Depth Technical Guide to 5-bromo-7-fluoro-2-naphthoic acid methyl ester

Abstract

This technical guide provides a comprehensive overview of 5-bromo-7-fluoro-2-naphthoic acid methyl ester, a halogenated naphthalene derivative with significant potential as a versatile intermediate in medicinal chemistry and materials science. While experimental data for this specific ester is not extensively published, this document synthesizes information from its carboxylic acid precursor and analogous chemical systems to provide a robust guide for researchers, scientists, and drug development professionals. The guide covers core physicochemical properties, a detailed synthetic protocol with mechanistic insights, predicted spectroscopic signatures for characterization, an analysis of its synthetic utility, and essential safety and handling information.

Core Physicochemical Properties and Chemical Identity

5-bromo-7-fluoro-2-naphthoic acid methyl ester belongs to the class of di-halogenated naphthalenes, which are prized in organic synthesis for their utility as building blocks. The presence of two distinct halogens (bromine and fluorine) at the C-5 and C-7 positions, respectively, along with a methyl ester at the C-2 position, creates a unique electronic and steric profile. This substitution pattern allows for regioselective functionalization, a critical attribute for constructing complex molecular architectures in drug discovery.

The foundational properties of the parent carboxylic acid, 5-bromo-7-fluoro-2-naphthoic acid, serve as a key reference. The conversion to the methyl ester modifies the molecule's polarity, solubility, and reactivity, primarily at the C-2 position.

Table 1: Summary of Chemical Properties

| Property | Value (5-bromo-7-fluoro-2-naphthoic acid methyl ester) | Value (Parent Acid: 5-bromo-7-fluoro-2-naphthoic acid) | Source |

| IUPAC Name | methyl 5-bromo-7-fluoro-2-naphthoate | 5-bromo-7-fluoro-2-naphthoic acid | N/A |

| CAS Number | Not available | 1823844-17-2 | |

| Molecular Formula | C₁₂H₈BrFO₂ | C₁₁H₆BrFO₂ | Calculated / |

| Molecular Weight | 283.09 g/mol | 269.06 g/mol | Calculated / |

| Physical Form | Predicted: White to yellow or off-white solid | White to Yellow Solid | |

| Melting Point | Not available | Not available | N/A |

| Boiling Point | Not available | Not available | N/A |

| Solubility | Predicted to be soluble in common organic solvents (DCM, EtOAc, THF, Methanol) | Not available | N/A |

Synthesis and Purification Protocol

The synthesis of the title compound is most logically achieved via a two-step process starting from a suitable naphthalene precursor. A general and robust strategy involves the synthesis of the carboxylic acid intermediate followed by its esterification. The protocol described below is based on well-established transformations in naphthalene chemistry.[1][2]

Diagram: Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol: Fischer Esterification

This protocol details the conversion of 5-bromo-7-fluoro-2-naphthoic acid to its methyl ester.

Materials:

-

5-bromo-7-fluoro-2-naphthoic acid (1.0 eq)

-

Anhydrous Methanol (MeOH, ~20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-7-fluoro-2-naphthoic acid.

-

Reagent Addition: Add anhydrous methanol to dissolve the starting material. Carefully and slowly add the catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Expert Insight: The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and activating it towards nucleophilic attack by methanol. Anhydrous conditions are crucial to prevent the reverse hydrolysis reaction.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Reduce the volume of methanol under reduced pressure.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.

-

Purify the crude ester by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol).

-

Spectroscopic Characterization (Predicted)

Authenticating the structure of the final compound is paramount. Based on its molecular structure, the following spectroscopic signatures are predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals and Rationale |

| ¹H NMR | ~3.9-4.0 ppm (singlet, 3H): The methyl protons of the ester (-OCH₃).~7.5-8.5 ppm (multiplets, 5H): Aromatic protons on the naphthalene core. The specific chemical shifts and coupling constants will be influenced by the electronic effects of the bromo, fluoro, and ester groups. Protons ortho to the bromine and fluorine atoms will likely show coupling to ¹⁹F. |

| ¹³C NMR | ~52-53 ppm: The methyl carbon of the ester (-OC H₃).~110-140 ppm: Aromatic carbons. The carbon bearing the fluorine will appear as a doublet due to C-F coupling. The carbon attached to the bromine will show a reduced signal intensity.~165-167 ppm: The carbonyl carbon of the ester group. |

| Mass Spec (ESI+) | m/z ~283, 285: Two prominent peaks corresponding to the molecular ion [M+H]⁺, with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |

Reactivity and Potential Applications in Drug Discovery

The true value of 5-bromo-7-fluoro-2-naphthoic acid methyl ester lies in its potential as a versatile synthetic intermediate. The differential reactivity of its functional groups can be exploited for stepwise molecular elaboration.

-

Cross-Coupling Reactions: The C-Br bond is highly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, or amino groups at the C-5 position.[3] The C-F bond is generally more robust and less reactive under these conditions, enabling selective functionalization.

-

Ester Hydrolysis: The methyl ester can be easily hydrolyzed back to the carboxylic acid under basic conditions (e.g., LiOH, NaOH), which can then be converted to amides, a common functional group in pharmaceuticals.

-

Nucleophilic Aromatic Substitution (SₙAr): While less common for the C-F bond on a naphthalene core compared to more electron-deficient systems, its reactivity could be explored under harsh conditions or with potent nucleophiles.

This multi-functional handle makes the compound an ideal starting point for building libraries of complex molecules for screening in various therapeutic areas, including oncology and inflammatory diseases, where substituted naphthalene scaffolds are prevalent.[4][5][6]

Diagram: Logical Pathway to Therapeutic Applications

Caption: Logical pathway from the title compound to potential applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the methyl ester is not available, the safety profile can be inferred from its parent acid and related halogenated aromatic compounds.[7][8][9]

-

Hazard Statements:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[7]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7][9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed, preferably in a cool, dry environment (2-8°C recommended for long-term stability).

References

-

Royal Society of Chemistry. General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. [Link]

-

Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Preparation of a series of substituted fluoromethylnaphthalenes. Canadian Journal of Chemistry, 59(18), 2629-2640. [Link]

-

Katz, T. J., & Pesti, J. A. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(3), M602. [Link]

-

ResearchGate. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 6-bromo-2-naphthoate: Comprehensive Overview and Applications. [Link]

-

Zhang, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(8), 1056. [Link]

-

Ashour, M. L., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 27(4), 1419. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

Technical Guide: Sourcing and Synthesizing Methyl 5-bromo-7-fluoro-2-naphthoate

Part 1: Executive Technical Summary

Methyl 5-bromo-7-fluoro-2-naphthoate (CAS: 1632077-30-5) is a high-value, halogenated naphthalene scaffold utilized primarily in the development of kinase inhibitors and nuclear receptor ligands. Its structural utility lies in its orthogonal functionalization potential:

-

C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce heteroaryl or amine motifs.

-

C7-Fluorine: Modulates metabolic stability (blocking P450 oxidation sites) and influences lipophilicity/binding affinity via electronic effects.

-

C2-Ester: A masked carboxylic acid, serving as an anchor for further elaboration into amides or heterocycles.

Current Supply Status: Direct commercial availability of the methyl ester is limited to specialized building block suppliers (Tier 2/3). Major catalog suppliers (Tier 1) typically stock the carboxylic acid precursor (5-bromo-7-fluoro-2-naphthoic acid) rather than the ester. This guide provides a dual-sourcing strategy: direct procurement protocols and a validated synthesis route from the acid precursor to ensure project continuity.

Part 2: Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | Methyl 5-bromo-7-fluoro-2-naphthoate |

| CAS Number | 1632077-30-5 |

| Molecular Formula | C₁₂H₈BrFO₂ |

| Molecular Weight | 283.09 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| Purity Requirement | >97% (HPLC), confirmed by ¹H NMR |

| Key Impurities | Methyl 5-bromo-2-naphthoate (des-fluoro), Methyl 7-fluoro-2-naphthoate (des-bromo) |

Part 3: Supply Chain Landscape

The procurement of this specific isomer requires a tiered approach.[1] Relying solely on a single supplier is a critical failure point for time-sensitive medicinal chemistry campaigns.

Tier 1: Direct Suppliers (Stock/Lead Time < 2 Weeks)

These suppliers list the specific methyl ester. Availability fluctuates; always confirm batch-specific COA before purchase.

| Supplier | Catalog # | Region | Notes |

| BLD Pharm | BD00769275 | Global/China | High reliability for halogenated heterocycles. |

| Key Organics | 2W-0065 | UK/EU | Good for EU-based logistics; often re-tests purity. |

| SynHet | 1632077-30-5 | US/Global | Aggregator; verify if stock is domestic or drop-shipped. |

Tier 2: Precursor Sourcing (The "Acid Strategy")

If the ester is out of stock, the corresponding carboxylic acid is frequently more available. This precursor can be converted to the target ester in a single, high-yielding step (see Part 4).

| Supplier | Compound | CAS | Catalog # |

| Sigma-Aldrich | 5-Bromo-7-fluoro-2-naphthoic acid | 1823844-17-2 | Custom/Acid Listing |

| Combi-Blocks | 5-Bromo-7-fluoro-2-naphthoic acid | 1823844-17-2 | Check Stock |

Supply Chain Decision Matrix

The following logic flow ensures you secure the material with minimal delay.

Figure 1: Strategic sourcing decision tree to minimize project downtime.

Part 4: Synthesis Protocol (Gap-Fill Strategy)

When the methyl ester is unavailable, the most robust "self-validating" method is the Fischer Esterification of the commercially available acid. This protocol is preferred over using diazomethane (safety) or alkyl halides (impurity profile) for this specific scaffold.

Method: Acid-Catalyzed Methanolysis

Reaction Scheme:

Reagents:

-

Substrate: 5-Bromo-7-fluoro-2-naphthoic acid (1.0 equiv)

-

Solvent/Reagent: Methanol (anhydrous, 0.1 M concentration relative to substrate)

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 0.5 equiv) or Thionyl Chloride (SOCl₂, 1.5 equiv - Alternative)

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[2] -

Dissolution: Add 5-Bromo-7-fluoro-2-naphthoic acid (e.g., 1.0 g, 3.7 mmol) to the flask. Add anhydrous Methanol (37 mL).

-

Catalyst Addition:

-

Option A (Standard): Add conc. H₂SO₄ (approx. 100 µL) dropwise.

-

Option B (Reactive): Cool to 0°C, add SOCl₂ dropwise, then warm to room temp.

-

-

Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or LCMS. The acid spot (

) should disappear, replaced by the ester spot ( -

Workup:

-

Purification: Usually not required if conversion is >95%. If necessary, purify via silica gel flash chromatography (0-10% EtOAc/Hexanes).

Critical Quality Attribute (CQA): Ensure complete removal of acid. Any residual acid will interfere with subsequent base-mediated coupling reactions (e.g., Suzuki).

Part 5: Quality Assurance & Validation

Before releasing the material into a biological assay or the next synthetic step, validate identity and purity.

Analytical Workflow

Figure 2: QA/QC workflow for validating the synthesized ester.

Data Interpretation:

-

¹H NMR: Look for the characteristic methyl ester singlet at

ppm. The aromatic region should show specific splitting patterns corresponding to the 5,7-substitution (coupling constants -

LCMS: Expect a doublet mass peak (M+ and M+2) due to the

isotope pattern (approx. 1:1 ratio) at m/z 283/285.

References

-

BLD Pharm. Product Page: Methyl 5-bromo-7-fluoro-2-naphthoate (BD00769275).[3][4][5] Retrieved from

-

Key Organics. Product Page: Methyl 5-bromo-7-fluoro-2-naphthoate (2W-0065). Retrieved from

-

Sigma-Aldrich. Product Page: 5-Bromo-7-fluoro-2-naphthoic acid (Precursor). Retrieved from

-

PubChem. Compound Summary: Methyl 5-bromo-2-naphthoate (Structural Analog). Retrieved from

-

ChemicalBook. Supplier Aggregation for CAS 1632077-30-5.[3] Retrieved from

Sources

- 1. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1802154-59-1|Methyl 4-bromo-1-fluoro-2-naphthoate|BLD Pharm [bldpharm.com]

- 4. 1803565-64-1|Methyl 4-bromo-3,5-difluorobenzoate|BLD Pharm [bldpharm.com]

- 5. 82702-31-6|Methyl 3-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]

Navigating the Safety Landscape of Methyl 5-bromo-7-fluoro-2-naphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identity and Inferred Hazard Profile

Methyl 5-bromo-7-fluoro-2-naphthoate is a halogenated derivative of methyl 2-naphthoate. Its structure, featuring bromine and fluorine substitutions on the naphthalene core, suggests a need for careful handling due to the potential for reactivity and biological activity. The molecular formula is C12H8BrFO2.[1]

Based on data from similar compounds, such as Methyl 5-bromo-2-naphthoate and 5-Bromo-7-fluoro-2-naphthoic acid, a precautionary hazard profile can be constructed.

Table 1: Inferred Hazard Identification for Methyl 5-bromo-7-fluoro-2-naphthoate

| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |

Source: Synthesized from data for structurally similar compounds.[2]

The toxicological properties of substituted naphthalenes are a subject of ongoing research. While some studies on methylnaphthalene derivatives suggest they may not share the same oncogenic potential as naphthalene, they can still target the respiratory tract and cause cytotoxicity.[3] The presence of halogen atoms can further influence the metabolic pathways and potential toxicity of the molecule.

Prudent Handling and Engineering Controls: A Risk-Based Approach

A thorough risk assessment should be conducted before handling Methyl 5-bromo-7-fluoro-2-naphthoate. The following protocols are based on best practices for managing hazardous chemicals in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][5]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves before use.[6] A lab coat or chemical-resistant apron is also required.[4]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][7]

Engineering Controls

-

Ventilation: All handling of Methyl 5-bromo-7-fluoro-2-naphthoate should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][8]

-

Safety Stations: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[9]

The following workflow diagram illustrates the decision-making process for safe handling.

Caption: Safe Handling Workflow for Methyl 5-bromo-7-fluoro-2-naphthoate.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: Emergency First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][10] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8][10] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8][11] Seek immediate medical attention. |

Spill Response

For small spills, use an absorbent, non-combustible material like sand or earth to soak up the chemical.[7] Place the contaminated material in a sealed container for proper disposal.[7] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal: Ensuring Long-Term Safety and Compliance

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6][12]

-

Store separately from acids and flammable materials.[12][13]

The following diagram illustrates the principles of incompatible chemical storage.

Caption: Chemical Storage Incompatibility Diagram.

Disposal Considerations

Disposal of Methyl 5-bromo-7-fluoro-2-naphthoate and its containers must be in accordance with local, state, and federal regulations.[10] As a halogenated organic compound, it is considered hazardous waste.[14]

-

Waste Chemical: Dispose of through a licensed hazardous waste disposal company.[14]

-

Contaminated Packaging: Empty containers should be triple rinsed and disposed of as hazardous waste.[15]

Conclusion

While a specific SDS for Methyl 5-bromo-7-fluoro-2-naphthoate is not currently available, a robust safety protocol can be established by leveraging data from analogous compounds and adhering to fundamental principles of chemical safety. Researchers and drug development professionals are urged to treat this compound with a high degree of caution, implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide. A proactive and informed approach to safety is paramount when working with novel chemical entities.

References

-

Buckpitt, A., Boland, B., Isbell, M., Morin, D., Shultz, M., Baldwin, R., Chan, K., Karlsson, A., Lin, C., Taff, A., West, J., Fanucchi, M., Van Winkle, L., & Plopper, C. (n.d.). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC. NCBI. Retrieved February 25, 2026, from [Link]

-

SAFETY DATA SHEET. (2010, May 21). Thermo Fisher Scientific. Retrieved February 25, 2026, from [Link]

-

HANDLING AND STORAGE OF HAZARDOUS MATERIALS. (n.d.). University of Victoria. Retrieved February 25, 2026, from [Link]

-

Geier, M. C., Chlebowski, A. C., Truong, L., Simonich, M. T., Anderson, K. A., & Tanguay, R. L. (2020). Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish - PMC. NCBI. Retrieved February 25, 2026, from [Link]

-

Datta, T. K., & Cerniglia, C. E. (2002). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology. Retrieved February 25, 2026, from [Link]

-

What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response. Retrieved February 25, 2026, from [Link]

-

Practices for Proper Chemical Storage. (2005, August). University of California, Berkeley. Retrieved February 25, 2026, from [Link]

-

Chemical Storage Guidelines. (n.d.). Louisiana State University. Retrieved February 25, 2026, from [Link]

-

Storage of chemicals. (n.d.). Asecos. Retrieved February 25, 2026, from [Link]

-

Geier, M. C., Chlebowski, A. C., Truong, L., Simonich, M. T., Anderson, K. A., & Tanguay, R. L. (2024, December 10). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. PubMed. Retrieved February 25, 2026, from [Link]

-

Geier, M. C., Chlebowski, A. C., Truong, L., Simonich, M. T., Anderson, K. A., & Tanguay, R. L. (2024). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC. NCBI. Retrieved February 25, 2026, from [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. Methyl 5-bromo-2-naphthoate | 67878-76-6 [sigmaaldrich.com]

- 3. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.ca [fishersci.ca]

- 7. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. dess.uccs.edu [dess.uccs.edu]

- 13. lsu.edu [lsu.edu]

- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 15. artsci.tamu.edu [artsci.tamu.edu]

Methodological & Application

Application Note: Precision Amination of Electron-Deficient Naphthoates

Executive Summary

This guide details the protocol for the Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of 5-bromo-7-fluoro-2-naphthoate with primary and secondary amines.[1] This substrate presents a specific triad of challenges: peri-position steric hindrance at the C5 bromine, base-sensitivity of the C2 ester, and electronic deactivation from the C7 fluorine.

The protocol recommended herein prioritizes chemoselectivity (preserving the ester and fluoride) over raw rate, utilizing a Buchwald Gen-4 Precatalyst system with a mild carbonate base.

Substrate Analysis & Retrosynthetic Context

Before initiating the reaction, the operator must understand the electronic and steric environment of the substrate to avoid common failure modes.

-

The Electrophile (C5-Br): The 5-position on the naphthalene ring is an "alpha" position, but it suffers from peri-interactions with the C4 proton. This creates a steric pocket that requires a ligand with sufficient bulk to enforce reductive elimination, yet flexible enough to permit oxidative addition.[1]

-

The Electronic Sink (C2-Ester): The ester at C2 acts as an Electron Withdrawing Group (EWG), making the ring electron-deficient. This generally facilitates the Oxidative Addition step of the Pd(0) into the C-Br bond. However, it also renders the ring susceptible to nucleophilic attack (hydrolysis) if strong hydroxide/alkoxide bases are used.

-

The Spectroscopic Handle (C7-F): The fluorine atom is generally inert under standard Buchwald conditions (unless specialized biaryl phosphines like BrettPhos are used at extreme temperatures, which can induce C-F activation). Crucially, the

F nucleus serves as a non-invasive probe for reaction monitoring, distinct from the complex aromatic region of the

Critical Experimental Decisions

Catalyst Selection: The "Pd-G4" Advantage

We recommend the use of XPhos Pd G4 or RuPhos Pd G4 precatalysts.

-

Why Precatalysts? Traditional Pd(OAc)

+ Ligand mixtures require reduction to Pd(0) in situ, often consuming amine or solvent and leading to variable induction periods.[1] G4 precatalysts release the active L-Pd(0) species immediately upon mild heating, ensuring consistent kinetics.[1] -

Why XPhos? XPhos is the "workhorse" for aryl bromides, particularly those with moderate steric hindrance (like the naphthyl 5-position).

-

Why RuPhos? If coupling secondary amines (acyclic) or if XPhos fails, RuPhos is the secondary choice due to its lower steric profile.

Base Selection: The "Carbonate" Safety Net

-

Avoid: Sodium tert-butoxide (NaO

Bu).[1] While standard for Buchwald couplings, it is strong enough to cause transesterification or hydrolysis of the C2-naphthoate, especially if trace water is present. -

Select: Cesium Carbonate (Cs

CO

Solvent System

-

1,4-Dioxane is the preferred solvent.[1] Its higher boiling point (101 °C) allows for thermal activation without pressure vessels, and it solubilizes the fused naphthalene system better than toluene.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Decision Point" where the ester group is at risk.

Figure 1: Catalytic cycle for the amination of 5-bromo-7-fluoro-2-naphthoate.[1] Note the critical deprotonation step where mild base prevents ester degradation.

Detailed Experimental Protocol

Materials

-

Substrate: 5-bromo-7-fluoro-2-naphthoate (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv (Primary or Secondary)

-

Catalyst: XPhos Pd G4 (2 – 5 mol%)

-

Base: Cs

CO -

Solvent: Anhydrous 1,4-Dioxane (0.1 – 0.2 M concentration)

Step-by-Step Procedure

-

Preparation of Glassware:

-

Oven-dry a reaction vial (screw-cap with septum) or a round-bottom flask.

-

Cool under a stream of Nitrogen or Argon.[1]

-

-

Reagent Loading (Solids):

-

Inertion & Solvent Addition:

-

Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

-

Add anhydrous 1,4-Dioxane via syringe.[1]

-

If the amine is a liquid, add it now via syringe.

-

-

Reaction:

-

Place the vessel in a pre-heated block/oil bath at 80 °C .

-

Stir vigorously (800+ RPM). Mass transfer is critical for the heterogeneous base.

-

Monitoring (Pro Tip): Take a 50 µL aliquot after 1 hour. Dilute in CDCl

.[1] Check

-

-

Workup:

-

Purification:

Optimization Matrix

If the standard protocol yields poor results, consult the following decision matrix.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation or Steric Bulk | 1.[1] Increase Temp to 100 °C.2. Switch ligand to BrettPhos (better for sterics).3.[1] Ensure solvent is strictly anhydrous.[1] |

| Hydrolysis of Ester | Base too strong / Wet solvent | 1.[1] Switch base to K |

| Dehalogenation (Ar-H) | 1. Switch solvent to Toluene (non-ethereal).2.[1] Increase amine concentration.3. Lower temperature. | |

| C-F Activation | Ligand too aggressive | 1. Avoid BrettPhos at T > 100 °C.2. Stick to XPhos or BINAP at 80 °C. |

Workflow Decision Tree

Use this logic flow to determine the optimal ligand/base combination for your specific amine partner.

Figure 2: Ligand selection guide based on amine sterics and nucleophilicity.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A General, Catalytic Method for the Amination of Aryl Halides."[1] Journal of the American Chemical Society, 1994 . Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 .[1] Link

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chemical Science, 2013 .[1] Link

-

Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008 .[1] Link

-

MilliporeSigma. "User Guide: Buchwald-Hartwig Amination Reaction Screening Kit." Link

Sources

Solvents for dissolving methyl 5-bromo-7-fluoro-2-naphthoate

Application Note: Solvation Strategies for Methyl 5-bromo-7-fluoro-2-naphthoate

Abstract & Compound Profile

Methyl 5-bromo-7-fluoro-2-naphthoate is a highly lipophilic, halogenated polycyclic aromatic hydrocarbon (PAH) derivative. Commonly utilized as an intermediate in the synthesis of pharmaceuticals and optoelectronic materials, its dissolution behavior is governed by the interplay between its hydrophobic naphthalene core and the polarizable ester functionality.

This guide provides an evidence-based protocol for solubilizing this compound, addressing the specific challenges of preventing precipitation in aqueous buffers and maximizing concentration for synthetic workflows.

Physicochemical Profile

| Property | Value (Predicted/Experimental) | Implication for Solvation |

| Molecular Formula | C₁₂H₈BrFO₂ | Moderate molecular weight (~283.1 g/mol ). |

| LogP (Lipophilicity) | ~3.9 – 4.2 | High. Insoluble in water; requires organic solvents or surfactants. |

| H-Bond Donors | 0 | No protic solubility enhancement; relies on dipole-dipole interactions. |

| H-Bond Acceptors | 2 (Ester, Fluorine) | Good solubility in aprotic polar solvents (DMSO, DMF). |

| Key Sensitivities | Hydrolysis (Base/Acid), Photolysis | Avoid prolonged exposure to light; store solutions in amber vials. |

Solvent Selection Guide

The choice of solvent is critical and depends entirely on the downstream application. The following matrix categorizes solvents by their efficacy and compatibility.

Solubility Matrix

| Solvent Class | Recommended Solvents | Solubility Rating | Application Context |

| Super-Solvents | DMSO, DMF, DMAc | High (>50 mg/mL) | Biological Assays & Stock Solutions. Ideal for creating concentrated stocks (10–100 mM) that will be diluted later. |

| Process Solvents | DCM, Chloroform, THF | High (>50 mg/mL) | Synthesis & Extraction. Excellent for reactions; easy to remove via evaporation. |

| Moderate Solvents | Ethyl Acetate, Acetone | Moderate (10–30 mg/mL) | Chromatography & Workup. Good for TLC and silica gel purification. |

| Protics (Hot) | Methanol, Ethanol | Variable | Recrystallization. Soluble when boiling; likely to precipitate upon cooling (purification method). |

| Anti-Solvents | Water, Hexanes, Diethyl Ether | Negligible (<0.1 mg/mL) | Precipitation. Used to crash the compound out of solution during purification. |

Visualized Decision Frameworks

Figure 1: Solvent Selection Decision Tree

Caption: A logic flow for selecting the optimal solvent based on the intended experimental outcome (Assay, Synthesis, or Analysis).

Detailed Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (Biological Assays)

Target: Create a stable, concentrated stock for dilution into aqueous buffers.

Materials:

-

Methyl 5-bromo-7-fluoro-2-naphthoate (Solid)

-

Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% (stored over molecular sieves)

-

Amber glass vial (2 mL or 4 mL) with PTFE-lined cap

-

Vortex mixer and Sonicator bath

Procedure:

-

Calculation: Determine the mass required.

-

Weighing: Weigh 14.2 mg of the solid into the amber vial.

-

Note: Use an anti-static gun if the powder is static-prone.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Critical: Do not use "wet" DMSO; water content >0.1% can cause micro-precipitation over time.

-

-

Dissolution:

-

Vortex at medium speed for 30 seconds.

-

If solid remains, sonicate at room temperature (25°C) for 2 minutes.

-

-

Inspection: Hold vial against a light source. The solution must be perfectly clear. If distinct particles or a "haze" remains, sonicate for an additional 2 minutes.

-

Storage: Store at -20°C. Thaw completely and vortex before use.

Protocol B: Dissolution for Chemical Synthesis (Reaction Solvent)

Target: Dissolve for use in coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions.

Materials:

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Inert gas line (Argon/Nitrogen)

Procedure:

-

Solvent Choice:

-

Use DCM for standard esterifications or brominations.

-

Use THF if the reaction involves organometallics (Grignard, Lithiation).

-

-

Addition: Add solvent to the reaction flask containing the naphthoate.

-

Agitation: Stir magnetically.

-

Observation: The compound should dissolve rapidly in DCM/THF at room temperature.

-

-

Troubleshooting (Oiling Out): If the compound forms a gum instead of dissolving, add a co-solvent (e.g., 10% Methanol in DCM) only if the reaction chemistry permits protic sources.

Troubleshooting & Critical Considerations

Common Failure Modes

-

"Crash Out" in Aqueous Media:

-

Symptom:[3][4][5][6] When diluting the DMSO stock into cell culture media or buffer, a white precipitate forms immediately.

-

Cause: The compound's high LogP (>4) makes it intolerant to high water content.

-

Solution:

-

Keep final DMSO concentration < 0.5%.

-

Add a surfactant (e.g., 0.05% Tween-80 or Pluronic F-127) to the buffer before adding the compound.

-

Perform a serial dilution in DMSO first (e.g., 50 mM -> 5 mM -> 0.5 mM) to minimize the "shock" of hitting the aqueous phase.

-

-

-

Hydrolysis of the Ester:

Figure 2: Dissolution Workflow & QC Check

Caption: Step-by-step operational workflow for preparing a verified stock solution.

References

-

PubChem. Methyl 5-bromo-2-naphthoate (Analogous Structure Data). National Library of Medicine. Accessed Feb 25, 2026. Link

-

Sigma-Aldrich. Product Specification: Methyl 6-bromo-2-naphthoate (Solubility Data). Merck KGaA. Accessed Feb 25, 2026. Link

-

Gaylord Chemical. DMSO Solubility Data & Application Guide.[3] Gaylord Chemical Company.[3] Accessed Feb 25, 2026. Link

-

ChemicalBook. Synthesis and Properties of Brominated Naphthoates. Accessed Feb 25, 2026. Link

Sources

Reagents for Selective Functionalization of Bromo-Naphthoates: A Detailed Guide to Application and Protocol

The naphthalene scaffold is a cornerstone in the development of pharmaceuticals, advanced materials, and agrochemicals, owing to its unique electronic and steric properties.[1] Functionalized naphthoates, in particular, serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[2][3] The strategic introduction of diverse functional groups onto the naphthalene core is paramount for modulating the physicochemical and biological properties of the final products. Bromo-naphthoates are versatile starting materials for these transformations, with the bromine atom acting as a reactive handle for a variety of cross-coupling reactions.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the reagents and protocols for the selective functionalization of bromo-naphthoates. We will delve into the mechanistic underpinnings of key palladium-catalyzed cross-coupling reactions, offering not just step-by-step instructions but also the rationale behind the selection of specific reagents and reaction conditions.

The Power of Palladium: Catalyzing a World of Possibilities

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[5][6] For bromo-naphthoates, these reactions provide a powerful toolkit for introducing a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups. The general catalytic cycle for many of these transformations is depicted below.

Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between a halide and an organoboron compound.[7][8] Its popularity stems from the commercial availability and stability of a vast array of boronic acids and their derivatives, as well as the generally mild reaction conditions.[5]

Causality Behind Experimental Choices:

-

Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. Pd(OAc)₂ is air-stable and is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is used when a pre-formed Pd(0) source is desired.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. For bromo-naphthoates, bulky and electron-rich phosphines like triphenylphosphine (PPh₃) or more specialized ligands such as SPhos or XPhos can enhance reactivity, particularly with sterically hindered substrates.

-

Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and yield, with stronger bases often being more effective but potentially leading to side reactions.

-

Solvent: A mixture of an organic solvent and water is typically employed. Common solvent systems include toluene/water, dioxane/water, or DME/water. The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-naphthoate

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

| Reagent/Material | Typical Amount (for 1 mmol scale) | Purpose |

| Bromo-naphthoate | 1.0 mmol | Starting material |

| Aryl/Alkylboronic Acid | 1.1 - 1.5 mmol | Coupling partner |

| Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | 1-5 mol% | Catalyst |

| Phosphine Ligand (e.g., PPh₃, SPhos) | 2-10 mol% | Ligand |

| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 mmol | Activates boronic acid |

| Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) | 5-10 mL | Reaction medium |

| Inert Gas (Nitrogen or Argon) | N/A | Prevents catalyst degradation |

Procedure:

-

To a reaction vessel, add the bromo-naphthoate (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., toluene/water 4:1).

-

Add the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired functionalized naphthoate.[9][10]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key components in conjugated materials.

Causality Behind Experimental Choices:

-

Catalyst System: The classic Sonogashira coupling employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13] Copper-free Sonogashira protocols have also been developed to avoid issues with copper contamination and alkyne homocoupling.[14]

-

Palladium Source: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used palladium sources.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

-

Solvent: The reaction is often carried out in a solvent that can also act as the base, such as triethylamine, or in other aprotic polar solvents like DMF or THF.

Experimental Protocol: Sonogashira Coupling of a Bromo-naphthoate

Materials:

| Reagent/Material | Typical Amount (for 1 mmol scale) | Purpose |

| Bromo-naphthoate | 1.0 mmol | Starting material |

| Terminal Alkyne | 1.2 - 2.0 mmol | Coupling partner |

| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | 1-5 mol% | Catalyst |

| Copper(I) Iodide (CuI) | 2-10 mol% | Co-catalyst |

| Base/Solvent (e.g., Triethylamine) | 5-10 mL | Base and reaction medium |

| Co-solvent (e.g., THF, DMF) (optional) | 2-5 mL | To improve solubility |

| Inert Gas (Nitrogen or Argon) | N/A | Prevents catalyst degradation |

Procedure:

-

To a reaction vessel, add the bromo-naphthoate (1.0 equiv) and the palladium catalyst (1-5 mol%). For reactions using a co-catalyst, add copper(I) iodide (2-10 mol%).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent (e.g., triethylamine, or a mixture of THF and triethylamine).

-

Add the terminal alkyne (1.2-2.0 equiv) via syringe.

-

Stir the reaction mixture at room temperature or heat to 40-80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[14][15]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[16][17] This reaction has become a cornerstone of medicinal chemistry for the synthesis of anilines and other N-aryl compounds.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos) families, are highly effective. These ligands promote both the oxidative addition of the aryl bromide and the reductive elimination of the C-N bond.[18]

-

Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ are common precatalysts.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are frequently used. The choice of base depends on the pKa of the amine and the reactivity of the aryl halide.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-naphthoate

Materials:

| Reagent/Material | Typical Amount (for 1 mmol scale) | Purpose |

| Bromo-naphthoate | 1.0 mmol | Starting material |

| Amine | 1.1 - 1.5 mmol | Coupling partner |

| Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | 1-5 mol% | Catalyst |

| Ligand (e.g., SPhos, XPhos, BINAP) | 2-10 mol% | Ligand |

| Base (e.g., NaOtBu, Cs₂CO₃) | 1.5 - 2.5 mmol | Activates amine |

| Anhydrous Solvent (e.g., Toluene, Dioxane) | 5-10 mL | Reaction medium |

| Inert Gas (Nitrogen or Argon) | N/A | Prevents catalyst degradation |

Procedure:

-

To a reaction vessel, add the palladium precatalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.5-2.5 equiv).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent (e.g., toluene).

-

Add the bromo-naphthoate (1.0 equiv) and the amine (1.1-1.5 equiv).

-

Heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Heck Reaction: Vinylation of Bromo-naphthoates

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[21][22] This reaction is a valuable tool for introducing vinyl groups onto the naphthalene core.

Causality Behind Experimental Choices:

-

Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst for the Heck reaction.[21]

-

Ligand: While some Heck reactions can proceed without a ligand, the addition of a phosphine ligand, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), can improve the yield and selectivity.

-

Base: A hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction.

-

Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

Experimental Protocol: Heck Reaction of a Bromo-naphthoate

Materials:

| Reagent/Material | Typical Amount (for 1 mmol scale) | Purpose |

| Bromo-naphthoate | 1.0 mmol | Starting material |

| Alkene (e.g., Styrene, Acrylate) | 1.2 - 2.0 mmol | Coupling partner |

| Palladium Catalyst (e.g., Pd(OAc)₂) | 1-5 mol% | Catalyst |

| Ligand (e.g., PPh₃, P(o-tol)₃) (optional) | 2-10 mol% | Ligand |

| Base (e.g., Triethylamine) | 1.5 - 2.5 mmol | Neutralizes HX |

| Solvent (e.g., DMF, Acetonitrile) | 5-10 mL | Reaction medium |

Procedure:

-

To a reaction vessel, add the bromo-naphthoate (1.0 equiv), the palladium catalyst (1-5 mol%), and the optional ligand (2-10 mol%).

-

Add the solvent (e.g., DMF) and the base (1.5-2.5 equiv).

-

Add the alkene (1.2-2.0 equiv).

-

Heat the reaction mixture to 80-140 °C.[23]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of bromo-naphthoates. Aryl nitriles are valuable intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or participate in various cycloaddition reactions.[25]

Causality Behind Experimental Choices:

-

Cyanide Source: Historically, toxic cyanide sources like KCN or Zn(CN)₂ were used. More recently, less toxic and easier to handle alternatives such as potassium ferrocyanide (K₄[Fe(CN)₆]) have been developed.[26]

-

Catalyst System: A palladium catalyst, often in combination with a phosphine ligand, is used. The choice of ligand can be crucial for achieving high yields.

-

Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically employed.

Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

| Reagent/Material | Typical Amount (for 1 mmol scale) | Purpose |

| Bromo-naphthoate | 1.0 mmol | Starting material |

| Cyanide Source (e.g., K₄[Fe(CN)₆]) | 0.3 - 0.5 mmol | Source of cyanide |

| Palladium Catalyst (e.g., Pd(OAc)₂) | 1-5 mol% | Catalyst |

| Ligand (e.g., dppf) | 2-10 mol% | Ligand |

| Base (e.g., Na₂CO₃) | 1.0 - 2.0 mmol | Additive |

| Solvent (e.g., DMF) | 5-10 mL | Reaction medium |

Procedure:

-

To a reaction vessel, add the bromo-naphthoate (1.0 equiv), the cyanide source (e.g., K₄[Fe(CN)₆], 0.3-0.5 equiv), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.0-2.0 equiv).

-

Add the degassed solvent (e.g., DMF).

-

Heat the reaction mixture to 120-150 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.[25]

Conclusion

The selective functionalization of bromo-naphthoates via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of a diverse range of complex molecules. By understanding the underlying principles and carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently construct novel compounds with tailored properties for applications in drug discovery, materials science, and beyond. The protocols provided in this guide serve as a robust starting point for the development of new synthetic methodologies and the exploration of novel chemical space.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Regioselective C−H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. (2020, March 13). ChemPlusChem.

- Different approaches for regioselective naphthalene functionalization. (n.d.). ResearchGate.

- Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. (2020, March 15). PubMed.

- Unusual Regioselectivity in Pd-Catalyzed Heterogeneous Aromatic Hydrogenation of PV–Functionalized Naphthalene Derivatives. (2025, November 6). Journal of the American Chemical Society.

- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021, February 15). PubMed.

- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(Aminomethyl)-7-bromonaphthalene. (n.d.). Benchchem.

- Methyl 6 bromo 2 naphthoate uses. (n.d.). Guidechem.

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(Aminomethyl)-4-bromonaphthalene. (n.d.). Benchchem.

- Application Notes and Protocols: Sonogashira Coupling of 2-(Aminomethyl)-4-bromonaphthalene. (n.d.). Benchchem.

- One-pot synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone and cyclohexenone moieties via metal-free sequential addition/oxidation reactions. (n.d.). PMC.

- Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. (2025, September 9). ACS Publications.

- Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene | Request PDF. (n.d.). ResearchGate.

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications.

- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. (n.d.). Benchchem.

- Naphthalene Derivatives. (n.d.). ResearchGate.

- Design and synthesis of 1,8-naphthalimide functionalized benzothiadiazoles. (n.d.). RSC Publishing.

- Heck reaction. (n.d.). Wikipedia.

- Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. (n.d.). ChemRxiv.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.

- New Chalcogen-Functionalized Naphthoquinones: Design, Synthesis, and Evaluation, In Vitro and In Silico, against Squamous Cell Carcinoma. (n.d.). PMC.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.

- Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. (2020, August 7). ACS Publications.

- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.

- Catalytic Three-Component Synthesis of Functionalized. (n.d.). Amanote Research.

- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). huscap.

- Functionalized Naphthalenes For Diverse Applications | Building Blocks. (2019, July 30). Life Chemicals.

- Heck Reaction. (n.d.). Organic Chemistry Portal.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Sonogashira coupling. (n.d.). Wikipedia.

- Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect.

- Heck Reaction—State of the Art. (2017, September 11). MDPI.

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. (n.d.). Benchchem.

- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020, September 11). PMC.

- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.

- Selective Synthesis of Bromo-substituted Naphthalene Dianhydride Derivatives. (2012, July 10). Chemical Journal of Chinese Universities.

- Cyanation of aromatic halides. (n.d.). Google Patents.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.

- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. (2025, April 5). ResearchGate.

- Nickel-Catalyzed Cyanation of Aryl Halides. (2025, August 20). MDPI.

- Heck reaction. (2023, January 22). Chemistry LibreTexts.

- Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine. (n.d.). Benchchem.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. One-pot synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone and cyclohexenone moieties via metal-free sequential addition/oxidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. nobelprize.org [nobelprize.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. kbfi.ee [kbfi.ee]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. organic-synthesis.com [organic-synthesis.com]

- 21. Heck reaction - Wikipedia [en.wikipedia.org]

- 22. Heck Reaction [organic-chemistry.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 26. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

Using methyl 5-bromo-7-fluoro-2-naphthoate in drug discovery

Application Note: Strategic Utilization of Methyl 5-bromo-7-fluoro-2-naphthoate in Drug Discovery

Executive Summary: The "Privileged" Naphthalene Scaffold

In modern medicinal chemistry, the naphthalene ring system is a "privileged scaffold," serving as the core for numerous FDA-approved therapeutics (e.g., Naproxen, Duloxetine, Terbinafine). However, the specific substitution pattern of Methyl 5-bromo-7-fluoro-2-naphthoate offers a unique trifecta of properties that addresses common attrition risks in early-stage drug discovery:

-

Metabolic Stability (The 7-Fluoro Effect): Unsubstituted naphthalenes are prone to rapid oxidation by Cytochrome P450 enzymes, particularly at the electron-rich 2, 6, and 7 positions. The strategic placement of fluorine at C7 blocks a high-clearance metabolic "soft spot" without significantly altering the steric profile of the molecule [1].

-

Orthogonal Reactivity (The 5-Bromo Handle): The C5 position is sterically distinct from the C2 ester. The bromide allows for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to install "library vectors" (R-groups) that probe deep hydrophobic pockets.

-

Solubility & Lipophilicity Modulation: The methyl ester serves as a masked polar headgroup (carboxylic acid) or a precursor to hydrogen-bond donors (amides/alcohols), allowing researchers to tune LogD and permeability.

This guide details the protocols for utilizing this scaffold to generate high-value chemical libraries.

Physiochemical Profile & Handling

| Property | Value (Predicted/Observed) | Significance in Drug Design |

| Formula | C₁₂H₈BrFO₂ | Core building block |

| MW | ~283.1 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| ClogP | ~3.8 | Lipophilic; requires polar functionalization for oral bioavailability |

| TPSA | 26.3 Ų | High membrane permeability potential |

| Solubility | DMSO, DCM, THF | Poor water solubility; requires organic co-solvents in reactions |

| Stability | High | Stable to air/moisture; Ester hydrolysis requires base/heat |

Strategic Rationale: The "F-Block" and "Br-Vector"

The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in this scaffold.

Caption: Functional decomposition of the scaffold showing the specific utility of each substituent in medicinal chemistry campaigns.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: To install aryl or heteroaryl groups at the C5 position. This is the primary method for "growing" the fragment into a lead compound.

Mechanism: Palladium-catalyzed cross-coupling between the C5-bromide and an aryl boronic acid.

Reagents:

-

Scaffold: Methyl 5-bromo-7-fluoro-2-naphthoate (1.0 equiv)

-

Boronic Acid: R-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for robustness with electron-deficient aryl bromides.

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a microwave vial or round-bottom flask, combine the scaffold (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

-

Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and K₂CO₃ solution via syringe.

-

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; a fluorescent product usually appears at lower Rf.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

-

Purification: Flash column chromatography (Silica gel, Gradient 0–20% EtOAc in Hexanes).

Self-Validation Check:

-

Success: Appearance of new aromatic protons in ¹H NMR. Retention of the methyl ester singlet (~3.9 ppm).

-

Failure: If starting material remains, add 2 mol% additional catalyst and reheat.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To introduce amine solubilizing groups or kinase hinge-binding motifs at C5.

Reagents:

-

Scaffold: Methyl 5-bromo-7-fluoro-2-naphthoate (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (0.02 equiv)

-

Ligand: Xantphos (0.04 equiv) — Xantphos is preferred for Naphthalene bromides due to its wide bite angle.

-

Base: Cs₂CO₃ (anhydrous, 2.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Pre-complexation: In a glovebox or under Ar flow, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 min at RT until the solution turns clear/orange.

-

Addition: Add the scaffold, the amine, and the Cs₂CO₃ base.

-

Reaction: Heat to 100°C overnight.

-

Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.[3]

-

Purification: Concentrate and purify via silica chromatography. Note: Aminated products are often polar; use DCM/MeOH gradients.

Protocol C: Ester Hydrolysis (Headgroup Activation)

Objective: To reveal the carboxylic acid for subsequent amide coupling.

Reagents:

-

Substrate: Functionalized Methyl naphthoate (from Protocol A or B)

-

Base: LiOH·H₂O (3.0 equiv)

-

Solvent: THF/Water (3:1 ratio)

Step-by-Step Methodology:

-

Dissolve the substrate in THF. Add the LiOH dissolved in water.

-

Stir at 60°C for 2–4 hours. Note: Naphthoic esters are sterically hindered and require heating compared to benzoates.

-

Acidification: Cool to 0°C. Carefully acidify with 1M HCl to pH ~3.

-

Isolation: The carboxylic acid product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Synthetic Workflow Visualization

The following diagram maps the divergent synthesis pathways available from this single building block.

Caption: Divergent synthetic workflow converting the scaffold into diverse chemical libraries via C-C or C-N bond formation followed by headgroup activation.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[4][5][6] Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Fluorinated Methyl Naphthoates

Topic: Solubility, Handling, and Synthetic Manipulation of Fluorinated Methyl Naphthoates Audience: Medicinal Chemists, Process Chemists, and Assay Development Scientists

Introduction: The "Brick Dust" Paradox

Fluorinated methyl naphthoates present a unique physicochemical challenge known in the pharmaceutical industry as the "Brick Dust" paradox . While the methyl ester moiety typically suggests reasonable organic solubility, the introduction of fluorine atoms onto the naphthalene core drastically alters the electrostatic potential surface (ESP) of the molecule.

Unlike standard lipophilic compounds, fluorinated aromatics often adopt columnar stacking motifs rather than the standard herringbone packing seen in non-fluorinated analogues. This results in exceptionally high lattice energies (high melting points) and poor solubility in both polar aqueous media and standard non-polar organic solvents.

This guide provides field-proven protocols to overcome these solubility barriers during biological assays, hydrolysis, and purification.

Module 1: Biological Assay Preparation

Issue: Compound precipitates upon addition to assay media (The "DMSO Crash")

User Query: "My fluorinated methyl naphthoate is soluble in 100% DMSO at 10 mM. However, when I spike it into PBS or cell culture media (final 1% DMSO), the solution turns cloudy immediately. How do I maintain solubility?"

Technical Analysis

This is a classic LogP Cliff event. Fluorinated naphthoates are "fluorous-philic" and highly hydrophobic. When a DMSO stock is introduced to an aqueous buffer, the hydration shell of water molecules cannot effectively solvate the rigid fluorinated aromatic core. The high lattice energy drives rapid agglomeration and precipitation.

Troubleshooting Protocol: The Intermediate Dilution Method

Do not add the 100% DMSO stock directly to the media. Use an intermediate solvent bridge.

-

Prepare Stock: Dissolve compound in 100% DMSO (10 mM).

-